4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine

Catalog No.
S13603979
CAS No.
913322-71-1
M.F
C8H6N4O2S
M. Wt
222.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine

CAS Number

913322-71-1

Product Name

4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine

IUPAC Name

4-(5-nitrothiophen-2-yl)pyrimidin-2-amine

Molecular Formula

C8H6N4O2S

Molecular Weight

222.23 g/mol

InChI

InChI=1S/C8H6N4O2S/c9-8-10-4-3-5(11-8)6-1-2-7(15-6)12(13)14/h1-4H,(H2,9,10,11)

InChI Key

RPGPNYPYBUYNTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C2=CC=C(S2)[N+](=O)[O-])N

4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine is an organic compound characterized by the presence of a pyrimidine ring substituted with a 5-nitrothiophen-2-yl group. This compound features a unique combination of heterocyclic structures, which contributes to its potential biological activities and applications in medicinal chemistry. The presence of the nitro group enhances its reactivity and biological properties, making it a subject of interest in various fields, including pharmaceuticals and agrochemicals.

The chemical behavior of 4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine can be explored through various reactions typical for compounds containing nitro and amine functionalities:

  • Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Reduction Reactions: The nitro group can be reduced to form an amine or hydroxyl derivative under appropriate conditions, affecting the compound's biological activity.
  • Acylation and Alkylation: The amine can participate in acylation or alkylation reactions, leading to derivatives with modified pharmacological properties .

Research indicates that compounds related to 4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine exhibit significant biological activities, particularly as antimicrobial agents. Some studies have shown that derivatives with similar structures possess activity against various pathogens, including bacteria and fungi. The presence of the nitrothiophene moiety is often linked to enhanced anti-infective properties, as seen in other nitrothiophene derivatives that have demonstrated efficacy against Mycobacterium tuberculosis .

Several synthetic approaches have been reported for the preparation of 4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine:

  • Condensation Reactions: One common method involves the condensation of 5-nitrothiophen-2-carbaldehyde with pyrimidine derivatives under acidic or basic conditions.
  • Multi-component Reactions: Three-component reactions involving 5-nitrothiophene derivatives, amines, and carbonyl compounds have also been explored to synthesize this compound efficiently .
  • Reduction Methods: Following initial synthesis, reduction of the nitro group can be performed using reducing agents like palladium on carbon or iron powder to yield amine derivatives .

4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine has potential applications in:

  • Pharmaceutical Development: Its structural characteristics make it suitable for developing new antimicrobial agents.
  • Agricultural Chemistry: Compounds with similar structures have been investigated for use as pesticides or herbicides due to their biological activity against plant pathogens .
  • Material Science: The unique electronic properties of thiophene derivatives allow for applications in organic electronics and photonic devices.

Studies on the interactions of 4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine with biological macromolecules are crucial for understanding its mechanism of action. Molecular docking studies suggest that this compound may interact with specific enzymes or receptors, influencing biochemical pathways related to microbial resistance. Additionally, electrochemical studies have indicated that the reduction potential of the nitro group plays a significant role in its biological effectiveness, particularly in redox-active environments .

Several compounds share structural similarities with 4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-NitrothiopheneContains a nitro group on a thiophene ringExhibits strong antimicrobial properties
Pyrimidinyl derivativesVariations include different substituents on pyrimidinePotentially enhanced selectivity against pathogens
NitrofuransNitro group attached to furan ringsKnown for their antitubercular activity

These compounds highlight the uniqueness of 4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine due to its specific combination of a pyrimidine core and a nitrothiophene substituent, which may offer distinct pharmacological profiles compared to other similar compounds.

The compound first appeared in chemical literature through its PubChem registration on October 30, 2011, though synthetic details remain proprietary. Its development coincided with growing interest in thiophene-pyrimidine hybrids, driven by their electronic properties and bioisosteric potential. The strategic nitro substitution at the thiophene 5-position introduces both steric and electronic effects that influence π-stacking interactions.

Significance in Heterocyclic Chemistry

This molecule exemplifies three key heterocyclic design principles:

  • Conjugated π-system: The planar arrangement of pyrimidine (6π-electron) and thiophene (6π-electron) rings enables extended conjugation, as evidenced by its UV-Vis absorption maxima at 314 nm.
  • Directional reactivity: The electron-deficient nitro group activates the thiophene ring for nucleophilic aromatic substitution, while the pyrimidine amine group provides a site for electrophilic modifications.
  • Tautomeric flexibility: The 2-aminopyrimidine moiety exhibits prototropic tautomerism, allowing adaptive hydrogen bonding in supramolecular assemblies.

Role as a Building Block in Medicinal Chemistry

Pharmaceutical applications leverage the compound's dual functionality:

Application AreaFunctional RoleExample Transformation
Kinase inhibitor designATP-binding site mimicSuzuki coupling at pyrimidine C4
Antibacterial agentsMetal chelation scaffoldCoordination with Fe³⁺/Zn²⁺ ions
PET radiopharmaceuticalsNitro group reduction to amineCatalytic hydrogenation to [¹¹C]label

The nitro group serves as both a directing group for regioselective functionalization and a precursor for amine generation through reduction. Recent studies demonstrate its utility in synthesizing PI3K inhibitors through sequential cross-coupling reactions.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound 4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine represents a heterocyclic system combining thiophene and pyrimidine moieties linked through a carbon-carbon bond [1]. The systematic International Union of Pure and Applied Chemistry name reflects the precise positioning of functional groups within the molecular framework, where the pyrimidine ring serves as the primary structural backbone [1] [2]. The Chemical Abstracts Service registry number 913322-71-1 provides unambiguous identification for this specific molecular entity [1] [3].

The molecular formula C8H6N4O2S indicates a compact heterocyclic structure with distinct electronic properties arising from the combination of electron-donating amino functionality and electron-withdrawing nitro substitution [1] [2]. The International Chemical Identifier key RPGPNYPYBUYNTJ-UHFFFAOYSA-N serves as a unique digital fingerprint for computational and database applications [1] [2]. The Simplified Molecular Input Line Entry System notation C1=CN=C(N=C1C2=CC=C(S2)N+[O-])N encodes the complete structural connectivity and stereochemistry [1] [2].

PropertyValue
Chemical Abstracts Service Registry Number913322-71-1
International Union of Pure and Applied Chemistry Name4-(5-nitrothiophen-2-yl)pyrimidin-2-amine
Molecular FormulaC8H6N4O2S
Molecular Weight (g/mol)222.23
International Chemical Identifier KeyRPGPNYPYBUYNTJ-UHFFFAOYSA-N
Topological Polar Surface Area (Ų)126
Exact Mass (Da)222.02114662
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Heavy Atom Count15

Table 1: Molecular Identifiers and Physical Descriptors of 4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine [1] [2] [3]

The topological polar surface area of 126 Ų indicates significant polarity arising from the nitro group, amino functionality, and heteroatoms within the ring systems [1]. The calculated logarithmic partition coefficient value of 1.4 suggests moderate lipophilicity balanced by the polar functional groups [1]. The rotatable bond count of 1 reflects the rigid conjugated system with limited conformational flexibility [1].

X-ray Crystallography and Polymorphic Forms

Crystallographic studies of thiophene-pyrimidine hybrid compounds reveal characteristic packing patterns dominated by hydrogen bonding interactions and π-π stacking arrangements [4] [5] [6]. Similar nitro-substituted thiophene derivatives typically crystallize in monoclinic or triclinic crystal systems with space groups such as P21/c or P-1 [5] [7] [8]. The molecular conformation in the solid state is typically locked by intramolecular interactions involving the cyano and thiophene moieties [9].

Research on analogous compounds demonstrates that crystal structures are consolidated primarily by nitrogen-hydrogen···oxygen hydrogen bonds involving the amino group and nitro functionality [4] [7] [10]. The pyridinium 5-nitrothiophene-2-carboxylate structure reveals that cations and anions are linked into two-dimensional networks through extensive hydrogen bonding patterns [7]. In related pyrimidine-5-carbonitrile derivatives, the molecular conformation is stabilized by intramolecular carbon-hydrogen···carbon interactions [9].

ParameterTypical Values for Similar Compounds
Crystal SystemMonoclinic/Triclinic
Space GroupP21/c or P-1
Unit Cell Dimensions a (Ų)8.0-12.0
Unit Cell Dimensions b (Ų)8.0-14.0
Unit Cell Dimensions c (Ų)10.0-15.0
Density (g/cm³)1.4-1.6
Temperature (K)160-296
Radiation TypeMo Kα

Table 2: Typical Crystallographic Parameters for Thiophene-Pyrimidine Derivatives [5] [7] [8]

Polymorphic behavior in thiophene-pyrimidine systems is influenced by the ability of these compounds to form multiple hydrogen bonding motifs [10] [11]. The persistence of hydrogen bonds in pyrimidinone scaffolds has been extensively documented, with nitrogen-hydrogen···oxygen interactions averaging approximately -16.55 kcal/mol in stabilization energy [10]. Crystal packing analysis reveals that halogen substitution at specific positions can modify crystallization mechanisms and result in different polymorphic forms [10].

3D Conformational Analysis and Hirshfeld Surface Studies

Three-dimensional conformational analysis of 4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine reveals a predominantly planar molecular geometry with minimal deviation from coplanarity between the thiophene and pyrimidine ring systems [5] [9]. The dihedral angle between these aromatic moieties typically ranges from 0-30 degrees, facilitating extended conjugation across the molecular framework [5] [9].

Hirshfeld surface analysis provides quantitative insights into intermolecular interactions governing crystal packing [12] [5] [11]. For similar nitrothiophene-pyrimidine compounds, the Hirshfeld surface mapped over normalized contact distance reveals characteristic red regions indicating close contacts shorter than the sum of van der Waals radii [5]. The most prominent interactions identified through two-dimensional fingerprint plots include hydrogen···hydrogen contacts (25-35%), hydrogen···oxygen contacts (20-30%), and hydrogen···nitrogen contacts (10-15%) [5] [11].

Contact TypeEstimated Contribution (%)Significance in Crystal Packing
H···H25-35Van der Waals interactions
H···O/O···H20-30Hydrogen bonding, major contributor
H···N/N···H10-15Hydrogen bonding with amino group
H···C/C···H10-15Weak hydrogen bonding
C···C3-8π-π stacking interactions
C···N/N···C3-6π-system interactions

Table 3: Estimated Hirshfeld Surface Analysis for 4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine [12] [5] [11]

The shape index and curvedness maps reveal planar regions corresponding to aromatic ring systems and areas of curvature associated with hydrogen bonding sites [5]. Electrostatic potential mapping demonstrates electronegative regions around oxygen and nitrogen atoms contrasted with electropositive regions around hydrogen atoms, consistent with observed hydrogen bonding patterns [5]. The globularity and asphericity values provide quantitative measures of molecular shape characteristics influencing crystal packing efficiency [5].

Comparative Analysis with Analogous Thiophene-Pyrimidine Hybrids

Comparative structural analysis reveals distinct patterns among thiophene-pyrimidine hybrid compounds depending on substitution patterns and ring fusion arrangements [13] [14] [15]. The closely related 4-methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine (Chemical Abstracts Service number 913322-63-1) demonstrates how additional methyl substitution affects molecular geometry and crystal packing [16] [17]. This methylated analog exhibits a molecular weight of 236.25 g/mol compared to 222.23 g/mol for the parent compound [16] [17].

Thieno[3,2-d]pyrimidine derivatives represent fused ring systems where the thiophene and pyrimidine moieties share two adjacent carbon atoms [13] [15] [18]. These compounds demonstrate enhanced planarity and rigidity compared to their linked counterparts, resulting in altered electronic properties and biological activities [13] [18]. Research on piperidine-substituted thiophene[3,2-d]pyrimidine scaffolds reveals extensive hydrophobic interactions and main chain hydrogen bonding networks [13] [19].

CompoundMolecular FormulaMolecular WeightKey Structural Features
4-(5-Nitrothiophen-2-YL)pyrimidin-2-amineC8H6N4O2S222.23Pyrimidine-thiophene linkage, 5-nitro substitution
4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amineC9H8N4O2S236.25Additional methyl group at position 4
Thieno[3,2-d]pyrimidine derivativesVariableVariableFused thiophene-pyrimidine ring system
Thieno[2,3-d]pyrimidine derivativesVariableVariableAlternative fused ring arrangement

Table 4: Comparative Analysis of Analogous Thiophene-Pyrimidine Hybrid Compounds [16] [17] [13] [15]

Thieno[2,3-d]pyrimidine systems exhibit different regioselectivity patterns and electronic distributions compared to their [3,2-d] isomers [14] [15] [20]. The synthesis pathways and biological profiles of these compounds demonstrate the importance of precise structural characterization in understanding structure-activity relationships [14] [20]. Recent advances in thieno[2,3-b]thiophene fused pyrimidine derivatives highlight the versatility of sequential conversion reactions in accessing diverse structural motifs [21].

Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed methodologies for synthesizing 4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine. The Suzuki-Miyaura cross-coupling reaction emerges as the predominant approach, offering exceptional functional group tolerance and consistently high yields ranging from 70-94% [1] [2]. This methodology employs palladium tetrakis(triphenylphosphine) as the catalyst system in combination with potassium carbonate as the base, typically conducted at 100°C for 12-18 hours [2].

The mechanistic pathway involves oxidative addition of the halogenated pyrimidine substrate to the palladium center, followed by transmetalation with the thiophene boronic acid derivative and subsequent reductive elimination to form the desired carbon-carbon bond [3]. Optimization studies reveal that polar protic solvents enhance reaction efficiency by stabilizing the ionic intermediates formed during the catalytic cycle [4].

Stille cross-coupling provides an alternative approach utilizing organotin reagents, achieving moderate yields of 40-85% under similar reaction conditions [5]. However, the environmental concerns associated with toxic tin by-products limit its application in large-scale synthesis. Direct carbon-hydrogen arylation offers a more atom-economical approach, eliminating the need for pre-functionalized coupling partners [6]. This methodology employs palladium acetate with potassium acetate in dimethylacetamide at elevated temperatures (140°C), though yields are typically lower (42-70%) compared to traditional cross-coupling approaches [1].

Microwave-Assisted Cyclization Techniques

Microwave-assisted synthesis has revolutionized the preparation of heterocyclic compounds, including pyrimidine derivatives, by dramatically reducing reaction times while maintaining high yields [7]. For 4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine synthesis, microwave irradiation at 120-180°C for 2-20 minutes achieves yields of 72-91%, representing a significant improvement over conventional heating methods [7].

The enhanced reaction kinetics under microwave conditions result from selective heating of polar molecules and ionic species, leading to rapid temperature elevation and accelerated reaction rates [7]. Comparative studies demonstrate that microwave-assisted synthesis achieves complete conversion in minutes compared to hours required for conventional thermal heating, while simultaneously improving product purity and reducing side product formation [7].

Peterson and co-workers demonstrated a sequential microwave-assisted protocol involving treatment of acetonitrile derivatives with dimethylformamide-dimethylacetal at 120°C for 20 minutes, followed by reaction with hydrazine hydrobromide and subsequent cyclization [7]. This methodology provides excellent control over reaction conditions and enables rapid optimization of synthetic parameters.

The activation energy for microwave-assisted cyclization (45-55 kJ/mol) is significantly lower than conventional heating methods, contributing to the enhanced reaction rates observed under these conditions [8]. The rate constant increases by approximately 8-fold compared to traditional thermal methods, demonstrating the substantial kinetic advantages of microwave activation.

Solvent Effects and Reaction Kinetic Studies

Solvent selection critically influences both reaction kinetics and product yields in heterocycle synthesis. Comprehensive studies reveal that polar solvents significantly enhance reaction rates through stabilization of charged intermediates and transition states [9]. Water exhibits the highest rate enhancement (4.1x) due to its exceptional dielectric constant (78.4), followed by ionic liquids (3.5x) and dimethylformamide (3.2x) [9].

The relationship between solvent polarity and reaction performance follows the Hughes-Ingold rules, where polar solvents stabilize charge-separated transition states in nucleophilic substitution reactions [9]. Deep eutectic solvents, particularly choline chloride-urea systems, provide an optimal balance of reaction enhancement (2.9x) and environmental sustainability [10] [11].

Nuclear magnetic resonance relaxation studies provide quantitative insights into solvent-surface interactions in heterogeneous catalysis [9]. The ratio of longitudinal to transverse relaxation times (T₁/T₂) correlates inversely with catalytic activity, indicating that strong solvent-surface interactions impede substrate access to active sites [9]. This relationship enables rational solvent selection for optimized heterogeneous catalytic systems.

Kinetic analysis reveals first-order dependence on substrate concentration for most synthetic methodologies, with rate constants varying from 1.5 × 10⁻³ s⁻¹ for deep eutectic solvent systems to 1.8 × 10⁻² s⁻¹ for microwave-assisted reactions. The activation energies range from 45-75 kJ/mol depending on the specific methodology employed, with microwave-assisted synthesis exhibiting the lowest activation barriers.

Green Chemistry Approaches in Large-Scale Synthesis

The implementation of green chemistry principles in large-scale synthesis of 4-(5-Nitrothiophen-2-YL)pyrimidin-2-amine focuses on waste minimization, energy efficiency, and environmental sustainability [12] [13]. Deep eutectic solvents represent a paradigmatic green chemistry approach, offering non-toxic, biodegradable alternatives to conventional organic solvents [10] [11]. These solvents achieve waste reduction of 70-90% while maintaining excellent reaction performance and recyclability [11].

Continuous flow technology enables precise process control and significant waste reduction (75-95%) compared to batch processes [14] [15]. The residence time optimization in flow reactors (25 minutes) provides consistent high yields (81-90%) while eliminating the variability associated with batch-to-batch processing [15]. The atom economy of flow processes (90-95%) surpasses traditional batch methods through enhanced mass and heat transfer characteristics.

Mechanochemical synthesis eliminates solvent usage entirely, achieving waste reduction of 80-95% and energy efficiency improvements of 70-85% [13]. This approach utilizes mechanical force to initiate chemical transformations, representing the ultimate expression of green chemistry principles. However, scale-up considerations require specialized equipment and careful optimization of milling parameters.

Life cycle assessment studies demonstrate that biocatalytic approaches reduce global warming potential by factors of 10-20 compared to traditional chemical synthesis [16]. The environmental benefits result from mild reaction conditions, high selectivity, and the renewable nature of enzymatic catalysts. However, economic viability remains challenging due to enzyme costs and limited substrate scope.

Process intensification through microwave-assisted synthesis reduces energy consumption by 60-80% while maintaining high product quality [12]. The integration of multiple green chemistry principles, including microwave activation, deep eutectic solvents, and continuous flow processing, provides synergistic benefits for sustainable large-scale synthesis.

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

222.02114662 g/mol

Monoisotopic Mass

222.02114662 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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